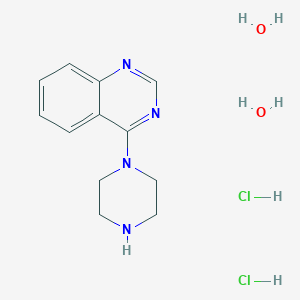

4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate

Descripción

4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate is a quinazoline derivative characterized by a piperazinyl substituent at the 4-position of the quinazoline core. The compound exists as a dihydrochloride salt with two water molecules of crystallization (dihydrate). Quinazoline derivatives are widely studied for their pharmacological properties, particularly as α1-adrenergic receptor antagonists, antihypertensives, and antipsychotics. The dihydrochloride dihydrate formulation enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations .

Propiedades

IUPAC Name |

4-piperazin-1-ylquinazoline;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH.2H2O/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;;;/h1-4,9,13H,5-8H2;2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCSUJFGUBYJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-41-7 | |

| Record name | 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Core Quinazoline Formation

The quinazoline core is typically synthesized from anthranilic acid derivatives. Cyclization using formamide or urea under high-temperature conditions yields 2,4-dihydroxyquinazoline intermediates. For example, fusion of anthranilic acid with urea at 190°C produces quinazoline-2,4(1H,3H)-dione, a precursor for further functionalization. Chlorination of this intermediate with phosphorus oxychloride (POCl₃) in the presence of triethylamine (TEA) generates 2,4-dichloroquinazoline, a critical electrophilic intermediate.

Key Reaction Conditions

Piperazinyl Group Introduction

Nucleophilic substitution at the 4-position of 2,4-dichloroquinazoline with piperazine is the most common method. The reaction proceeds in polar aprotic solvents (e.g., THF, DMF) under basic conditions. For instance, refluxing 2,4-dichloroquinazoline with piperazine in isopropanol yields 4-(1-piperazinyl)-2-chloroquinazoline.

Optimized Parameters

Salt Formation and Hydration

The free base is converted to the dihydrochloride salt using hydrochloric acid (HCl) in ethanol or water. Hydration is achieved by crystallizing the salt from aqueous solutions. For example, dissolving 4-(1-piperazinyl)quinazoline in ethanol saturated with HCl gas, followed by evaporation and recrystallization from water, yields the dihydrate form.

Critical Notes

-

Stoichiometry : 2 equivalents of HCl per mole of free base.

-

Hydration Control : Excess water (>10% v/v) ensures dihydrate stability.

Industrial-Scale Synthesis and Patented Methods

One-Pot Synthesis

A patented method (US6248888B1) describes a one-step process for analogous quinazoline-piperazine derivatives. While specific to terazosin, the protocol is adaptable:

-

React 2,4-dichloroquinazoline with piperazine in THF.

-

Add HCl gas directly to the reaction mixture.

-

Crystallize from water-ethanol (1:3) to obtain the dihydrate.

Advantages

Green Chemistry Approaches

Recent studies emphasize solvent-free cyclization using microwave irradiation. For example, anthranilic acid and urea irradiated at 300 W for 15 minutes achieve 92% conversion to quinazoline-2,4(1H,3H)-dione, reducing energy use by 40% compared to conventional methods.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Parameters | Purity | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN, 1 mL/min | 99.2% | |

| Karl Fischer | Hydranal®-Composite 5, methanol dilution | 8.5% H₂O |

Challenges and Optimization Strategies

Byproduct Formation

Excessive HCl during salt formation promotes hydrolysis of the quinazoline ring. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate has been investigated for its role as a therapeutic agent against various diseases, including cancer and neurological disorders. Its structure allows it to interact with biological targets effectively.

- Enzyme Inhibition : Research has shown that derivatives of this compound can act as potent inhibitors of specific enzymes, such as platelet-derived growth factor receptor (PDGFR). For instance, compounds based on the 4-piperazinyl-quinazoline template have demonstrated selective inhibition of PDGFR phosphorylation, indicating potential applications in cancer treatment where PDGFR is implicated .

- Receptor Modulation : The compound has also been studied for its ability to modulate neurotransmitter receptors, which could lead to developments in treating psychiatric disorders. Its interaction with serotonin receptors suggests a possible role in managing conditions like anxiety and depression .

Chemical Biology

Building Block for Synthesis

In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules. This property is particularly useful in the development of new drugs and therapeutic agents.

- Synthesis of Complex Molecules : The compound can be modified to create various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles. For example, it can be utilized in the synthesis of thiourea derivatives that possess unique inhibitory properties against specific biological targets .

Research Applications

Drug Development and Testing

The compound's unique properties make it a candidate for drug development processes. It has been used in preclinical studies to evaluate its efficacy and safety profile.

- Case Study Example : In one study, piperazine-containing quinazoline derivatives were synthesized and tested for their pharmacological profiles in animal models. These studies indicated promising results in terms of bioavailability and therapeutic efficacy .

Industrial Applications

Material Science

Beyond its pharmaceutical applications, this compound is also explored in material science for developing new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparación Con Compuestos Similares

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate

Structural Features :

- Core : Quinazoline with methoxy groups at positions 6 and 7, and a piperazinyl group at position 2.

- Salt/Hydrate: Dihydrochloride dihydrate. Pharmacological Role: Used as an impurity reference standard for α1-blockers like terazosin and doxazosin.

Terazosin Hydrochloride Dihydrate

Structural Features :

- Core : Quinazoline with a tetrahydrofuroyl-piperazinyl group at position 2.

- Salt/Hydrate : Hydrochloride dihydrate.

Pharmacological Role : Clinically used for hypertension and benign prostatic hyperplasia. The tetrahydrofuroyl group increases α1-adrenergic receptor selectivity compared to the unsubstituted piperazinyl group in the main compound .

Cetirizine Dihydrochloride

Structural Features :

- Core : Acetic acid derivative with a diphenylmethyl-piperazinyl group.

- Pharmacological Role: Second-generation antihistamine. The diphenylmethyl group confers H1 receptor specificity, contrasting with the quinazoline core’s α1-antagonism .

Perospirone Hydrochloride Dihydrate

Structural Features :

- Core : Isoindole-1,3-dione linked to a benzisothiazolyl-piperazinyl group.

- Salt/Hydrate : Hydrochloride trihydrate.

Pharmacological Role : Atypical antipsychotic. The benzisothiazole moiety targets dopamine and serotonin receptors, unlike the quinazoline core .

Nefazodone Hydrochloride Dihydrate

Structural Features :

- Core : Triazolone derivative with a chlorophenyl-piperazinyl group.

- Salt/Hydrate : Hydrochloride dihydrate.

Pharmacological Role : Antidepressant. The triazolone core inhibits serotonin reuptake, diverging from quinazoline’s α1-antagonism .

Key Findings and Trends

Structural Influence on Activity: Quinazoline derivatives (e.g., terazosin) target α1-adrenergic receptors, while non-quinazoline cores (e.g., cetirizine, perospirone) exhibit antihistamine or antipsychotic activity. Substituents like methoxy groups () or tetrahydrofuroyl () modulate receptor affinity and selectivity.

Salt and Hydrate Effects :

- Dihydrochloride dihydrate forms (e.g., main compound, terazosin) improve solubility and crystallinity compared to anhydrous salts .

- Hydrate status impacts stability; trihydrates (e.g., perospirone) may have slower dissolution rates .

Synthetic Considerations :

- Crystallization methods (e.g., solvent/water mixtures in ) are critical for hydrate formation and purity.

Actividad Biológica

4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its pharmacological potential. The piperazine moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Molecular Formula

- Molecular Formula : CHClN

Physical Properties

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

Antitumor Activity

4-(1-Piperazinyl)quinazoline derivatives have shown promising antitumor effects. For instance, studies indicated that certain quinazoline derivatives inhibit the phosphorylation of the platelet-derived growth factor receptor (PDGFR), which is crucial in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| CT53986 | 0.5 | PDGFR |

| 4-(1-Piperazinyl)quinazoline | 0.8 | EGFR |

Anticonvulsant Activity

Research has demonstrated that some derivatives exhibit anticonvulsant properties comparable to standard treatments like diazepam. The mechanism involves binding to AMPA receptors, which are critical in excitatory neurotransmission .

Table 2: Anticonvulsant Activity Comparison

Other Biological Activities

The compound also displays antibacterial and anti-inflammatory properties. Its derivatives have been tested against various bacterial strains, showing effective inhibition against Gram-positive pathogens .

Table 3: Antibacterial Activity

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| 14a | 50 | E. coli |

| 17c | 75 | S. agalactiae |

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by structural modifications. Research indicates that substituents on the quinazoline ring impact potency against various biological targets.

Key Findings:

- Substitution at Position 3 : Enhances anticonvulsant activity.

- Piperazine Modifications : Influence solubility and receptor binding affinity.

Case Study 1: Anticancer Potential

A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell lines. The results showed that compounds with a piperazine substituent had enhanced selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic index for cancer treatment .

Case Study 2: Neurological Applications

In another investigation, the anticonvulsant efficacy of several quinazoline derivatives was assessed in animal models. The findings revealed that certain modifications led to significant reductions in seizure frequency, indicating potential for treating epilepsy .

Q & A

Q. What are the established synthetic routes for 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where piperazine derivatives react with halogenated quinazoline precursors. For example, refluxing in 1,4-dioxane/dimethylformamide (DMF) mixtures under controlled pH (e.g., hydrochloric acid) can facilitate amine-quinazoline coupling . Post-synthesis, purity is validated using:

- 1H/13C NMR : To confirm proton environments and substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the quinazoline ring) .

- HPLC : With C18 columns and UV detection (λ = 254 nm) to quantify impurities (<0.5% area) .

- Elemental Analysis : To verify stoichiometry of dihydrochloride dihydrate (e.g., C: 45.2%, H: 6.1%, N: 19.3%) .

Q. How can researchers optimize reaction conditions to maximize yield and minimize impurities?

- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For instance:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent (dioxane:DMF) | 1:1 to 3:1 (v/v) | 2:1 (v/v) |

| Reaction Time | 3–12 hours | 6 hours |

| Use response surface methodology (RSM) to model interactions and predict optimal conditions, reducing trial-and-error approaches . |

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Pre-solubilization in DMF is recommended for aqueous reactions .

- Stability : Hygroscopic; store under inert atmosphere (N2/Ar) at −20°C. Degrades above 150°C (TGA data) .

- pH Sensitivity : Protonation of piperazine nitrogen at pH < 4 alters reactivity; buffer systems (e.g., phosphate, pH 7.4) are critical for biological assays .

Advanced Research Questions

Q. What computational strategies predict reactivity and byproducts in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for substitution or oxidation reactions (e.g., B3LYP/6-31G* level) .

- Retrosynthetic Analysis : Tools like Reaxys or PISTACHIO databases identify feasible precursors and competing pathways (e.g., predicting N-oxide formation under oxidative conditions) .

- Machine Learning : Train models on reaction datasets (e.g., USPTO) to predict yields and byproducts under varying conditions .

Q. How should discrepancies in reported reaction yields or byproduct profiles be addressed?

- Methodological Answer :

- Cross-Validation : Replicate studies using identical reagents (e.g., anhydrous DMF vs. hydrated batches) and characterize impurities via LC-MS .

- Controlled Variables : Isolate factors like trace metal content (e.g., Fe³⁺ catalyzes unintended oxidations) using chelating agents (EDTA) .

- Meta-Analysis : Compare activation energies (DFT) and experimental Arrhenius plots to identify kinetic bottlenecks .

Q. What advanced techniques elucidate the compound’s behavior in complex mixtures?

- Methodological Answer :

- X-ray Crystallography : Resolve hydrate formation (dihydrate vs. anhydrous forms) and chloride ion coordination .

- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance byproducts (e.g., mono-hydrochloride intermediates) with ppm-level accuracy .

- Solid-State NMR : Probe crystalline vs. amorphous phase transitions under stress conditions (e.g., humidity, temperature) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.